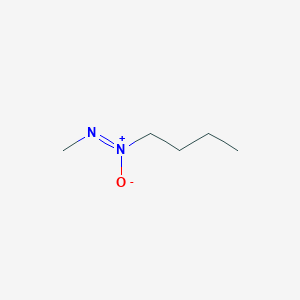
1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)azepane is a chemical compound that belongs to the family of sulfonamides. It is also known as EDBSA and has been widely used in scientific research for various purposes.
Mécanisme D'action
EDBSA works by inhibiting the activity of enzymes that are involved in various biological processes. It binds to the active site of the enzyme, preventing it from carrying out its normal function. This leads to a decrease in the activity of the enzyme, which can have various effects on the biological system.
Biochemical and Physiological Effects:
EDBSA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. It has also been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EDBSA in lab experiments is its high potency. It can be used in very small quantities, which makes it cost-effective and reduces the risk of toxicity. However, one of the limitations of using EDBSA is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of EDBSA in scientific research. One area of interest is the development of new drugs that target specific enzymes. EDBSA has also shown promise in the treatment of certain types of cancer, and further research is needed to explore its potential in this area. Additionally, EDBSA could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Conclusion:
In conclusion, EDBSA is a versatile and potent chemical compound that has been widely used in scientific research. Its various applications, including enzyme inhibition, cancer treatment, and material development, make it a valuable tool for researchers in many fields. As further research is conducted, it is likely that EDBSA will continue to play an important role in advancing scientific knowledge and developing new technologies.
Méthodes De Synthèse
The synthesis of EDBSA involves the reaction of 4-Ethoxy-2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
EDBSA has been used in various scientific research studies, including the development of new drugs, the study of enzyme inhibition, and the investigation of biological activity. It has been found to be effective in inhibiting the activity of certain enzymes, such as carbonic anhydrase, and has shown promising results in the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C16H25NO3S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-11-14(3)16(12-13(15)2)21(18,19)17-9-7-5-6-8-10-17/h11-12H,4-10H2,1-3H3 |
Clé InChI |
MKAVORVIZRXJKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)





![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)
![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)




